molecular formula C18H19BrN2O2S B5226946 N-[(4-bromophenyl)carbamothioyl]-4-butoxybenzamide

N-[(4-bromophenyl)carbamothioyl]-4-butoxybenzamide

Cat. No.: B5226946
M. Wt: 407.3 g/mol
InChI Key: FQIMSYJJEUYEMF-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)carbamothioyl]-4-butoxybenzamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a carbamothioyl group, and a butoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)carbamothioyl]-4-butoxybenzamide typically involves the reaction of 4-bromoaniline with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiourea to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)carbamothioyl]-4-butoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the bromine atom or modifications to the carbamothioyl and butoxybenzamide moieties .

Scientific Research Applications

N-[(4-bromophenyl)carbamothioyl]-4-butoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)carbamothioyl]-4-butoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can modulate cellular pathways by interacting with receptors and signaling molecules, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromophenyl)carbamothioyl]-4-butoxybenzamide is unique due to the presence of the butoxy group, which imparts specific physicochemical properties such as increased lipophilicity and potential for enhanced biological activity. This distinguishes it from other similar compounds that may lack the butoxy group or have different substituents .

Properties

IUPAC Name

N-[(4-bromophenyl)carbamothioyl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2S/c1-2-3-12-23-16-10-4-13(5-11-16)17(22)21-18(24)20-15-8-6-14(19)7-9-15/h4-11H,2-3,12H2,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIMSYJJEUYEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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